molecular formula C14H16O2 B8774424 2-(6-Methoxynaphthalen-2-yl)propan-1-ol

2-(6-Methoxynaphthalen-2-yl)propan-1-ol

Cat. No. B8774424
M. Wt: 216.27 g/mol
InChI Key: LTRANDSQVZFZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=C(CO)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([C:13]([CH2:14][OH:15])=[CH2:16])[cH:9][c:10]2[cH:11][cH:12]1.[Pd:23]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([CH:13]([CH2:14][OH:15])[CH3:16])[cH:9][c:10]2[cH:11][cH:12]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
C=C(CO)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=C(CO)c1ccc2cc(OC)ccc2c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Pd]

Outcomes

Product
Name
Type
product
Smiles
COc1ccc2cc(C(C)CO)ccc2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=C(CO)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([C:13]([CH2:14][OH:15])=[CH2:16])[cH:9][c:10]2[cH:11][cH:12]1.[Pd:23]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([CH:13]([CH2:14][OH:15])[CH3:16])[cH:9][c:10]2[cH:11][cH:12]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
C=C(CO)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=C(CO)c1ccc2cc(OC)ccc2c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Pd]

Outcomes

Product
Name
Type
product
Smiles
COc1ccc2cc(C(C)CO)ccc2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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